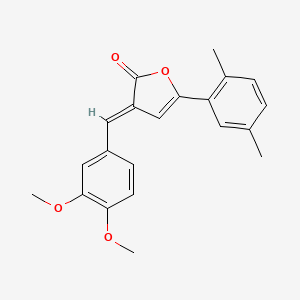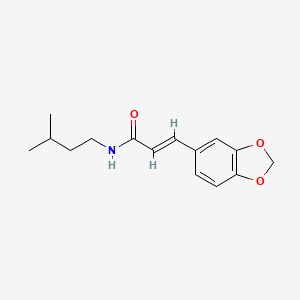![molecular formula C34H28N2O2 B4767887 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
Overview
Description
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIQ, and it belongs to the class of isoindole-1,3-diones, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of BIQ is not fully understood, but several studies have suggested that it interacts with cellular components such as DNA and proteins, leading to changes in cellular signaling pathways and ultimately inducing cell death. Its ability to induce apoptosis in cancer cells has been attributed to its ability to inhibit the activity of certain enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects
BIQ has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of certain enzymes involved in cell survival and proliferation, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIQ is its diverse biological activities, which make it a potential candidate for use in various fields. Its unique structure and electronic properties also make it a potential candidate for use in organic electronic devices. However, one of the limitations of BIQ is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on BIQ, including:
1. Investigating its potential use in the treatment of other diseases beyond cancer and neurodegenerative disorders, such as infectious diseases.
2. Developing new synthesis methods to improve the yield and purity of BIQ.
3. Studying its potential use in organic electronic devices, including OFETs and OLEDs.
4. Investigating its potential as a scaffold for the development of new drugs with diverse biological activities.
5. Studying its potential use in combination with other drugs or treatments to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a chemical compound with diverse biological activities that has gained significant attention in the scientific community. Its potential applications in various fields, including medicinal chemistry, material science, and organic electronics, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
BIQ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BIQ has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in various cancer cell lines. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In material science, BIQ has been studied for its optical properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique structure and electronic properties also make it a potential candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices.
properties
IUPAC Name |
2-(4-aminophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9,35H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLDMTUHPGSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)

amine dihydrochloride](/img/structure/B4767839.png)



![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)

![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767891.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4767898.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4767907.png)
![1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4767910.png)